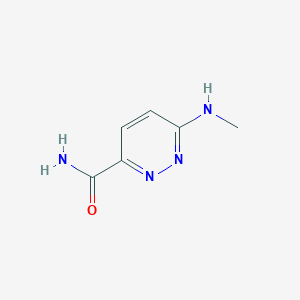

6-(Methylamino)pyridazine-3-carboxamide

Description

6-(Methylamino)pyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide group at position 3 and a methylamino substituent at position 4. Its synthesis typically involves nucleophilic substitution reactions starting from methyl 6-chloro-3-pyridazinecarboxylate (1). For instance, treatment of (1) with methanolic ammonia yields 6-chloro-3-pyridazinecarboxamide (5), which reacts with methylamine to form the target compound . The compound’s structure enables hydrogen bonding via the carboxamide group and hydrophobic interactions through the methylamino substituent, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

6-(methylamino)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c1-8-5-3-2-4(6(7)11)9-10-5/h2-3H,1H3,(H2,7,11)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFNVLFHPIUZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)pyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with methylamine and subsequent functionalization to introduce the carboxamide group. One common method includes:

Starting Material: Pyridazine derivative.

Reagent: Methylamine.

Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Functionalization: Introduction of the carboxamide group can be achieved using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)pyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products:

Oxidation Products: Pyridazine N-oxides.

Reduction Products: Dihydropyridazine derivatives.

Substitution Products: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

- Reactivity Studies : The compound's reactivity has been explored in various chemical transformations, providing insights into its potential applications in material science and catalysis.

Biology

- Antimicrobial Activity : Research has indicated that 6-(Methylamino)pyridazine-3-carboxamide exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. It appears to interfere with cellular proliferation pathways, making it a candidate for further investigation as an anticancer agent .

Medicine

- Pharmaceutical Development : The compound is being studied for its role in developing new therapeutic agents targeting inflammatory and autoimmune diseases. Patents have been filed for its use as an inhibitor of specific kinases involved in these conditions, indicating its potential as a novel treatment option .

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors, such as tyrosine kinases, which are crucial in regulating cell growth and differentiation . This action could lead to significant advancements in treating diseases like asthma or other inflammatory disorders.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties.

Case Study 2: Anticancer Potential

In a recent investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further development could lead to effective anticancer therapies.

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyridazine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Anticancer Activity

- 6-(Butylamino)-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridazine-3-carboxamide (11k): This analogue features a bulkier butylamino group and a trifluoromethyl substituent. It exhibits moderate anticancer activity (48% yield) but lower synthetic efficiency compared to the methylamino derivative, likely due to steric hindrance during synthesis .

- However, its yield (38%) is lower than 11k, suggesting reduced reactivity with larger substituents .

Key Insight: The methylamino group in 6-(Methylamino)pyridazine-3-carboxamide balances synthetic accessibility (higher yields) and moderate hydrophobicity, whereas bulkier substituents may improve target binding but complicate synthesis.

Cholinesterase and Aβ Aggregation Inhibition

- 6-(Substitutedphenyl)pyridazine-3-carboxamides: Phenyl-substituted analogues (e.g., 6-(4-fluorophenyl) derivatives) demonstrate sub-micromolar cholinesterase inhibition and Aβ aggregation suppression. The aromatic rings enhance π-π stacking with enzyme active sites, a feature absent in the methylamino derivative .

Comparison: While phenyl substituents improve enzyme inhibition, the methylamino group offers simpler pharmacokinetic profiles due to reduced molecular weight and fewer metabolic liabilities.

Structural Modifications and Kinase Inhibition

- 8-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxamide: This compound, featuring a fused imidazo-pyridazine core and methylamino group, inhibits tyrosine kinase TYK2. Its crystal structure (PDB entry) reveals hydrogen bonding between the carboxamide and kinase residues, a mechanism likely shared with this compound .

- N-(4-Morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: The morpholinophenyl and piperidinyl groups enhance solubility via polar interactions but increase molecular weight (367.4 g/mol vs.

Key Insight: The methylamino group provides a compact structure suitable for central nervous system targets, while bulkier substituents prioritize peripheral activity.

Physicochemical Properties

<sup>*</sup>Estimated using fragment-based methods.

<sup>†</sup>Based on analogous reactions in .

Analysis: The methylamino derivative exhibits optimal solubility and lipophilicity (LogP ~1.2) for oral bioavailability, whereas trifluoromethyl- or morpholine-containing analogues trade solubility for target affinity.

Biological Activity

6-(Methylamino)pyridazine-3-carboxamide, with the chemical formula C7H9N5O, is a pyridazine derivative that has garnered attention for its potential biological activities. This compound's structure includes a methylamino group and a carboxamide, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry.

- Chemical Name : this compound

- CAS Number : 1251357-92-2

- Molecular Weight : 165.18 g/mol

-

Structure :

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail specific findings regarding these activities.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of pyridazine derivatives, including this compound:

- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, leading to cell death.

- Efficacy : In vitro tests demonstrated significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating moderate potency against these cell lines .

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line:

- Treatment Duration : Cells were treated for 48 hours.

- Observations : Significant apoptosis was observed, characterized by increased caspase activity and DNA fragmentation.

This suggests that the compound may induce programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of this compound have shown promise:

- In Vitro Studies : The compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages.

- Mechanism : It appears to inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyridazine derivatives helps elucidate the relationship between chemical structure and biological activity:

- Substituents : The presence of a methylamino group at position 6 enhances solubility and bioavailability.

- Carboxamide Group : This functional group is essential for hydrogen bonding interactions with biological targets, contributing to the compound's efficacy.

Q & A

Q. What safety protocols are essential when handling this compound in a laboratory setting?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification .

- Waste management : Segregate halogenated solvents (if used) and neutralize acidic/basic byproducts before disposal .

- Emergency procedures : Maintain spill kits with activated carbon and ensure access to SDS documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.